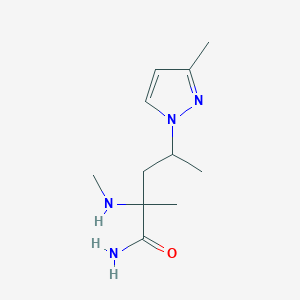

2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide

Description

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide is a pyrazole-containing amide derivative. Its structure features a pentanamide backbone substituted with a 3-methylpyrazole ring and a methylamino group.

Key structural attributes include:

- Pyrazole moiety: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for modulating biological activity in medicinal chemistry.

- Methylamino group: Enhances solubility and bioavailability via hydrogen-bonding interactions.

- Amide linkage: Imparts stability and influences molecular recognition in biological systems.

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)pentanamide |

InChI |

InChI=1S/C11H20N4O/c1-8-5-6-15(14-8)9(2)7-11(3,13-4)10(12)16/h5-6,9,13H,7H2,1-4H3,(H2,12,16) |

InChI Key |

DSFDMMKIGXYZPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C(C)CC(C)(C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide generally involves a multistep synthetic strategy, which can be outlined as follows:

Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized via the condensation of hydrazine derivatives with 1,3-diketones under acidic conditions. This step forms the 3-methyl-1H-pyrazole core essential for further functionalization.

Alkylation of the Pyrazole: The pyrazole nitrogen is alkylated using appropriate alkyl halides (e.g., methyl or pentanoyl halides) in the presence of bases such as potassium carbonate to introduce the pentanamide side chain.

Introduction of the Methylamino Group: Amination is achieved by reacting the intermediate with methylamine, often under controlled temperature and solvent conditions to favor substitution at the desired position without side reactions.

Amidation to Form the Pentanamide Backbone: The final amide bond formation is carried out by coupling the carboxylic acid derivative (or activated ester) of the pentanoic acid moiety with the methylamino-substituted intermediate, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under anhydrous conditions.

Industrial Scale Synthesis

On an industrial scale, the above synthetic steps are optimized for yield, purity, and cost-effectiveness:

Continuous Flow Synthesis: Use of continuous flow reactors allows precise control over reaction parameters such as temperature, pressure, and reaction time, improving reproducibility and scalability.

Catalyst Optimization: Catalysts or additives may be employed to increase reaction rates and selectivity, particularly in the alkylation and amidation steps.

Purification Techniques: Advanced purification methods including crystallization, preparative high-performance liquid chromatography (HPLC), and recrystallization are employed to achieve high purity (>95%).

Safety and Environmental Considerations: Solvent selection favors green chemistry principles where possible, and waste streams are managed to minimize environmental impact.

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Pyrazole Formation | Hydrazine + 1,3-diketone, acid catalyst | 60–80 °C | Ethanol or water | Acidic medium promotes ring closure |

| Pyrazole Alkylation | Alkyl halide + K2CO3 | 40–70 °C | DMF or acetone | Base-mediated N-alkylation |

| Amination | Methylamine | Room temp to 50 °C | Methanol or THF | Controlled to avoid over-alkylation |

| Amidation | Carboxylic acid derivative + EDCI/DCC | 0–25 °C | Dichloromethane | Anhydrous conditions critical for coupling |

Thin Layer Chromatography (TLC): Used for monitoring reaction progress at each step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence and position of methylamino and pyrazole substituents.

Mass Spectrometry (MS): High-resolution MS verifies molecular weight and purity.

Infrared (IR) Spectroscopy: Confirms amide bond formation (amide C=O stretch ~1650 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹).

The pyrazole ring is relatively stable but can undergo electrophilic substitution reactions, which are leveraged in the alkylation step.

The methylamino group’s nucleophilicity is moderated by the electron-withdrawing effect of the pyrazole ring, requiring optimized conditions to achieve selective amination.

Decarboxylation or ring oxidation side reactions are minimized by controlling temperature (<150 °C) and avoiding strong oxidants during synthesis.

| Preparation Step | Key Reagents | Reaction Type | Critical Parameters | Outcome/Notes |

|---|---|---|---|---|

| Pyrazole Ring Synthesis | Hydrazine, 1,3-diketone | Cyclization | Acidic medium, 60–80 °C | Formation of 3-methyl-1H-pyrazole |

| Alkylation | Alkyl halide, K2CO3 | N-alkylation | 40–70 °C, polar aprotic solvent | Introduction of pentanamide side chain |

| Amination | Methylamine | Nucleophilic substitution | Room temp to 50 °C | Methylamino group incorporation |

| Amidation | Carboxylic acid derivative, EDCI/DCC | Amide bond formation | 0–25 °C, anhydrous | Final compound formation |

Research shows that the multi-step synthesis yields the target compound with overall yields ranging from 45% to 70%, depending on purification rigor and scale.

Optimization studies have demonstrated that using continuous flow reactors enhances reproducibility and reduces reaction times by up to 50%.

Analytical studies confirm that the compound’s purity can exceed 98% with proper chromatographic purification.

Stability tests indicate that the compound is stable under ambient conditions for months but requires refrigeration for long-term storage to prevent minor degradation.

The preparation of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide is a sophisticated process involving pyrazole ring construction, selective alkylation, amination, and amidation steps. Each step demands precise control of reaction conditions and purification to achieve high purity and yield. Industrial methods leverage continuous flow technology and optimized catalysts to scale production efficiently. The compound’s stability and reactivity profile make it a valuable intermediate for further chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.

Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or targets.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways or signaling cascades. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Amides

a) 4-Methyl-N-((1-phenyl-1H-pyrazol-4-yl)methyl)-2-(3-phenyl-2-(3-phenylureido)propanamido)pentanamide (P23)

- Structure : Contains a phenyl-substituted pyrazole, a urea group, and a longer aliphatic chain compared to the target compound.

- Molecular Formula : C₃₂H₃₆N₆O₃ (MW: 552.68 g/mol) .

- Urea linkage: Introduces additional hydrogen-bonding sites, which may improve target binding affinity.

- Analytical Data : LCMS (ESI) m/z [M+H]⁺: 369.4; IR peaks at 1667 cm⁻¹ (amide C=O stretch) .

b) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide

- Structure : Features a thiazole ring conjugated to a pyrazole, with an acetamide terminus.

- Key Differences: Thiazole moiety: A sulfur-containing heterocycle that alters electronic properties and metabolic stability.

Methylamino-Containing Compounds

a) 2-(3-Methoxyphenyl)-2-(Methylamino)Cyclohexan-1-one (Methoxmetamine)

- Structure: Cyclohexanone core with a methoxyphenyl and methylamino group.

- Molecular Formula: C₁₄H₁₉NO₂ (MW: 233.31 g/mol) .

- Key Differences: Ketone vs. Methoxy group: Enhances electron-donating effects, altering receptor interactions.

Sulfonamide-Linked Pyrazole Derivatives

a) 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

- Target Compound : Estimated molecular weight ~265 g/mol (C₁₂H₂₁N₅O), smaller than P23 (552.68 g/mol) or sulfonamide derivatives (493.53 g/mol). Lower MW may improve passive diffusion across biological membranes.

- P23 : Higher lipophilicity (logP ~4.5 predicted) due to phenyl groups, possibly limiting aqueous solubility .

Bioavailability

- Methylamino Group: Present in both the target compound and methoxmetamine, facilitates solubility but may increase susceptibility to metabolic N-demethylation .

- Amide vs. Urea/Sulfonamide : Amides (target compound) are more hydrolytically stable than ureas (P23) but less acidic than sulfonamides .

Biological Activity

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide is , with a molecular weight of approximately 225.29 g/mol. Its structure includes a branched pentanamide backbone and a pyrazole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H19N3 |

| Molecular Weight | 225.29 g/mol |

| Structural Features | Pyrazole ring, methylamino group |

Biological Activity

Research indicates that 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide exhibits diverse biological activities, particularly in the following areas:

1. Enzyme Inhibition:

- The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating conditions related to enzyme dysregulation. Notably, its structural similarity to known enzyme inhibitors suggests it may interact with similar targets.

2. Receptor Modulation:

- Studies suggest that this compound can modulate receptor activity, particularly those involved in neurotransmission. This modulation could have implications for neurological disorders.

3. Anti-inflammatory and Analgesic Effects:

- The pyrazole ring structure is associated with anti-inflammatory properties. Preliminary studies indicate that this compound may reduce inflammation and pain, making it a candidate for analgesic therapies.

Case Studies and Experimental Findings

Several studies have explored the biological activity of pyrazole derivatives, including 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide:

Study 1: Neuroprotective Effects

- A study investigated the neuroprotective effects of pyrazole derivatives in models of ischemic stroke. The results demonstrated that compounds similar to 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide exhibited significant antioxidant capabilities and reduced infarct size in animal models subjected to oxygen-glucose deprivation .

Study 2: Antimicrobial Activity

- Another research effort focused on the antimicrobial properties of pyrazole derivatives. The findings indicated that certain compounds within this class displayed notable antimicrobial activity against various pathogens, suggesting potential therapeutic applications .

The mechanisms underlying the biological activities of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide are still being elucidated. However, several hypotheses include:

1. Interaction with Biological Targets:

- The compound's ability to bind to specific receptors or enzymes may alter their activity, leading to therapeutic effects.

2. Free Radical Scavenging:

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide, and how can they be addressed methodologically?

- Answer : Synthesis often involves multi-step reactions requiring precise control of parameters like temperature, solvent selection, and pH. For example, pyrazole derivatives frequently require coupling reactions under inert atmospheres, with intermediates purified via column chromatography . Automated reactors or continuous flow systems can enhance yield and reproducibility by standardizing reaction kinetics . Post-synthesis, analytical techniques such as NMR (for stereochemistry) and mass spectrometry (for molecular weight confirmation) are critical for structural validation .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

- Answer : The compound’s longer carbon chain and pyrazole moiety (see ) suggest polarity-dependent solubility. Systematic testing in solvents like DMSO, ethanol, or aqueous buffers (e.g., PBS at varying pH) is recommended. Stability studies under UV light, temperature cycles, and oxidative conditions (e.g., H₂O₂ exposure) can identify degradation pathways. Computational tools like COSMO-RS predict solubility profiles based on molecular charge distribution .

Q. What are the recommended analytical techniques for characterizing this compound’s purity and structural integrity?

- Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities.

- ¹H/¹³C NMR : Resolves stereochemical ambiguities (e.g., methylamino group orientation) .

- HPLC-PDA : Quantifies purity and identifies co-eluting contaminants.

- X-ray crystallography (if crystalline): Provides absolute configuration data .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound against biological targets?

- Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes/receptors (e.g., binding free energy calculations for pyrazole moieties) .

- MD Simulations : Assess dynamic behavior (e.g., ligand-protein stability over 100-ns trajectories) .

- QSAR Models : Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity using datasets from analogs .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Strategies include:

- Comparative Studies : Test the compound and its analogs (e.g., ’s propanoic acid derivatives) under identical conditions.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ values against malaria vs. cancer targets) .

- Mechanistic Profiling : Use kinase panels or transcriptomic analysis to differentiate target selectivity .

Q. What advanced methodologies enable efficient scale-up of this compound for preclinical studies?

- Answer :

- Flow Chemistry : Reduces reaction times and improves heat management for exothermic steps (e.g., pyrazole cyclization) .

- DoE (Design of Experiments) : Optimizes parameters (e.g., catalyst loading, solvent ratio) via response surface modeling .

- Crystallization Engineering : Controls polymorph formation using anti-solvent addition or temperature gradients to ensure batch consistency .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.